molecular formula C16H12F3N3S B5853090 1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone

1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone

Cat. No. B5853090
M. Wt: 335.3 g/mol
InChI Key: TWTJQDHKVSYJSD-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a hydrazone derivative that has been synthesized using different methods. Its unique structure and properties make it a promising candidate for various scientific studies.

Mechanism of Action

The mechanism of action of 1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone is not fully understood. However, it is believed to act as an inhibitor of various enzymes and proteins. It has also been shown to have antimicrobial and antioxidant properties.
Biochemical and Physiological Effects:
Studies have shown that 1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone has various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have neuroprotective and anticancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone in lab experiments include its unique properties, easy synthesis, and potential applications in various fields. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone. These include studying its potential applications in drug development, material science, and environmental science. Further studies are also needed to fully understand its mechanism of action and potential side effects.
In conclusion, 1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone is a promising compound that has gained significant attention in scientific research. Its unique properties and potential applications make it a promising candidate for various fields of study. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone has been achieved using different methods. One of the most common methods is the reaction between 1-[3-(trifluoromethyl)phenyl]ethanone and 1,3-benzothiazol-2-ylhydrazine in the presence of a suitable catalyst. Other methods include microwave-assisted synthesis and solvent-free synthesis. The synthesis method used depends on the desired properties and purity of the compound.

Scientific Research Applications

1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the fields of medicinal chemistry, material science, and environmental science.

properties

IUPAC Name

N-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3S/c1-10(11-5-4-6-12(9-11)16(17,18)19)21-22-15-20-13-7-2-3-8-14(13)23-15/h2-9H,1H3,(H,20,22)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTJQDHKVSYJSD-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC2=CC=CC=C2S1)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC2=CC=CC=C2S1)/C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]-1,3-benzothiazol-2-amine

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